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Compound of Interest

Compound Name: ML350

Cat. No.: B10763790

While the query specified ML350, a comprehensive review of scientific literature indicates that
ML350 is not a recognized modulator of the Transient Receptor Potential Mucolipin 1
(TRPML1) channel. The primary and most extensively studied synthetic agonist for TRPML1 is
Mucolipin Synthetic Agonist 1 (ML-SA1). This guide will provide an in-depth technical overview
of the mechanism of action of ML-SAL1 as a potent activator of TRPML1, a critical lysosomal
cation channel.

This document is intended for researchers, scientists, and drug development professionals,
offering a detailed exploration of the molecular interactions, downstream signaling cascades,
and key experimental methodologies used to elucidate the function of TRPML1 agonists.

Core Mechanism of Action: Direct Activation of the
TRPML1 Channel

ML-SAL acts as a direct agonist of the TRPML1 channel, which is predominantly located on the
membrane of late endosomes and lysosomes. TRPMLL1 is a non-selective cation channel
permeable to Ca?*, Fe2*, and other ions. The binding of ML-SA1 to TRPML1 induces a
conformational change in the channel protein, leading to its opening and the subsequent efflux
of cations, most notably Ca?*, from the lysosomal lumen into the cytoplasm.[1][2] This release
of lysosomal calcium is a pivotal event that initiates a cascade of downstream cellular
processes.
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Cryo-electron microscopy studies have revealed that ML-SA1 binds to a hydrophobic pocket
within the transmembrane domain of the TRPML1 channel.[1] This binding site is distinct from
that of the endogenous agonist phosphatidylinositol 3,5-bisphosphate (P1(3,5)P2). The binding
of ML-SAL1 stabilizes the open conformation of the channel, facilitating sustained cation
release.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activation
of TRPML1 by its well-characterized synthetic agonist, ML-SAL.

Compound Target Assay Type Cell Line ECso Reference
Lysosomal
ML-SA1 TRPML1 HEK?293 ~10 uM [3]
Ca?* Release
Whole-cell Activates at
ML-SA1 TRPML1 HEK293T [4]
Patch Clamp 10 uM
Automated HEK-
ML-SA5 TRPML1 0.5 uM [5]

Patch Clamp TRPML1-4A

Signaling Pathways Activated by TRPML1 Agonism

The ML-SA1-induced, TRPML1-mediated release of lysosomal Ca2* triggers several critical
signaling pathways, most notably the induction of autophagy.

Autophagy Induction Pathway

The increase in cytosolic Ca?* concentration activates Calmodulin-dependent protein kinase
kinase beta (CaMKKJ3), which in turn phosphorylates and activates AMP-activated protein
kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1
(mMTORC1), a key negative regulator of autophagy. The inhibition of mMTORCL1 leads to the
activation of the ULK1 complex, initiating the formation of the autophagosome.
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Fig 1. ML-SAl-induced autophagy signaling pathway.

Experimental Protocols
Lysosomal Calcium Release Assay

This assay measures the release of calcium from lysosomes upon treatment with a TRPML1

agonist.
Methodology:
e Cell Culture and Dye Loading:
o Plate cells (e.g., HEK293) on glass-bottom dishes.

o Load cells with a low-affinity fluorescent Ca2* indicator that preferentially accumulates in
acidic organelles, such as Fura-2 AM or a genetically encoded sensor targeted to
lysosomes.

Imaging Setup:

o Mount the dish on an inverted fluorescence microscope equipped with a perfusion system
and a camera for time-lapse imaging.

Baseline Measurement:

o Acquire baseline fluorescence images in a Ca?*-free extracellular solution to isolate the
lysosomal signal.

Agonist Stimulation:

o Perfuse the cells with a solution containing the TRPML1 agonist (e.g., ML-SAL).

Data Acquisition and Analysis:

o Record the change in fluorescence intensity over time. An increase in cytosolic
fluorescence indicates the release of Ca2* from lysosomes.
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o Quantify the peak fluorescence change to determine the extent of channel activation.
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Fig 2. Workflow for a lysosomal calcium release assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPML1 channels on the
plasma membrane. As TRPML1 is primarily lysosomal, a modified version of the channel that is
trafficked to the plasma membrane is often used.

Methodology:

Cell Preparation:

o Transfect cells (e.g., HEK293T) with a plasmid encoding a plasma membrane-targeted
TRPML1 mutant (e.g., TRPML1-4A).

Patch-Clamp Recording:

o Establish a whole-cell patch-clamp configuration on a transfected cell.

o Apply a voltage-ramp protocol to elicit currents.

Agonist Application:

o Perfuse the cell with an extracellular solution containing the TRPML1 agonist (e.g., ML-
SAl).

Data Acquisition and Analysis:

o Record the changes in membrane current in response to the agonist. An increase in
inward and outward currents indicates channel activation.

o Construct current-voltage (I-V) curves to characterize the properties of the agonist-induced
current.
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Fig 3. Workflow for whole-cell patch-clamp analysis of TRPMLL1.

In summary, while ML350 is not the correct molecule of interest, the synthetic agonist ML-SA1
provides a powerful tool to probe the function of the TRPML1 channel. Its mechanism of action,
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involving direct channel activation and subsequent lysosomal calcium release, initiates critical
cellular processes such as autophagy, highlighting the therapeutic potential of targeting this
channel in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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